molecular formula C3H8ClNS B8013910 Azetidin-1-ium-3-thiol;chloride

Azetidin-1-ium-3-thiol;chloride

Cat. No.: B8013910
M. Wt: 125.62 g/mol
InChI Key: WKVAOKPPTCPUEU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-1-ium-3-thiol chloride , reflecting its quaternary ammonium structure. The "azetidin-1-ium" designation indicates protonation at the nitrogen atom of the azetidine ring, while "chloride" denotes the counterion.

Synonyms identified across databases include:

  • 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride
  • 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride
  • Tebipenem Impurity 2.

These aliases arise from variations in naming conventions, particularly the use of "hydrochloride" versus "chloride" to describe the ionic pairing.

Molecular Formula and Weight Determination

The molecular formula C₆H₁₁ClN₂S₂ was confirmed via high-resolution mass spectrometry (HRMS), with a calculated exact mass of 210.0052 g/mol . The molecular weight, experimentally validated as 210.8 g/mol , aligns with theoretical predictions.

Property Value
Molecular formula C₆H₁₁ClN₂S₂
Molecular weight 210.8 g/mol
Exact mass 210.0052 g/mol
Monoisotopic mass 210.0052 g/mol
Heavy atom count 11

Atomic Connectivity and Stereochemical Features

The compound’s structure comprises:

  • A 4-membered azetidine ring protonated at the nitrogen (N1), forming a quaternary ammonium center.
  • A 4,5-dihydro-1,3-thiazole ring (thiazoline) attached to N1, featuring a sulfur atom at position 1 and a double bond between C2 and N3.
  • A thiol (-SH) group at the C3 position of the azetidine ring.
  • A chloride ion balancing the positive charge on the azetidinium moiety.

Stereochemical considerations :

  • No chiral centers are present, as confirmed by the absence of undefined stereochemistry in its SMILES notation.
  • The thiazoline ring adopts a partially saturated conformation , with restricted rotation around the C2-N3 bond due to conjugation with the thiol group.

Computational Descriptors

IUPAC Name Validation :
The computationally derived IUPAC name (1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol;hydrochloride) matches experimental data, confirming the protonation site and counterion.

InChI and SMILES :

  • InChI : InChI=1S/C6H10N2S2.ClH/c9-5-3-8(4-5)6-7-1-2-10-6;/h5,9H,1-4H2;1H
  • SMILES : C1CSC(=N1)N2CC(C2)S.Cl

These descriptors encode the compound’s connectivity, highlighting the azetidinium-thiazoline backbone and chloride interaction.

Physicochemical Properties :

Descriptor Value
Topological polar surface area 41.9 Ų
Rotatable bond count 1
Hydrogen bond donors 2 (thiol and NH⁺)
Hydrogen bond acceptors 3 (S, N, Cl⁻)

Properties

IUPAC Name

azetidin-1-ium-3-thiol;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVAOKPPTCPUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C[NH2+]1)S.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation and Boronic Ester Trapping

Azabicyclo[1.1.0]butane (5) is lithiated using s-butyllithium/TMEDA at −78°C, forming the highly reactive azabicyclo[1.1.0]butyl lithium (4). Trapping this intermediate with a 3-thiol-functionalized boronic ester (e.g., HS-C6H4-Bpin) would yield a borylated azetidine precursor. Subsequent N-protonation with acetic acid induces ring-opening and migration, forming the azetidine scaffold.

Key Reaction Conditions

  • Temperature: −78°C (lithiation), 25°C (protonation)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 60–80% (based on analogous azetidine syntheses)

Thiol Incorporation Challenges

The thiol group’s nucleophilicity necessitates protection during boronic ester formation. Thioglycolic acid or trityl-protected thiol boronic esters may prevent undesired side reactions. Deprotection post-azetidine formation using AgNO3 or Hg(OAc)2 could regenerate the free thiol.

Photoredox-Catalyzed Decarboxylative Alkylation

Visible-light photoredox catalysis enables radical-mediated functionalization of azetidines. This method, demonstrated for 3-arylazetidines, involves decarboxylation of azetidine carboxylic acids to generate benzylic radicals, which undergo Giese-type additions. Adapting this for thiol incorporation requires a 3-thiol-substituted azetidine carboxylic acid precursor.

Radical Generation and Trapping

Irradiation of 3-thiol-azetidine-3-carboxylic acid (14) with [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 under 467 nm light induces decarboxylation, forming a tertiary thiol-substituted radical. Trapping this radical with electrophilic chloride sources (e.g., Cl− donors) could yield the azetidinium chloride directly (Scheme 2).

Optimized Parameters

  • Photocatalyst: [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (1 mol%)

  • Base: Cs2CO3 (1.2 equiv)

  • Solvent: DMF, 36°C

  • Yield: 45–65% (extrapolated from analogous reactions)

Modular Synthesis via Boronic Ester Homologation

Boronic ester homologation offers a modular route to azetidines. Starting with a 3-thiol-functionalized boronic ester, reaction with azabicyclo[1.1.0]butyl lithium (4) forms a borylated intermediate. Subsequent oxidation or ion exchange introduces the chloride counterion.

Stepwise Functionalization

  • Boronic Ester Synthesis : 3-Thiophenylboronic acid is esterified with pinacol to form HS-C6H4-Bpin.

  • Homologation : Reaction with 4 yields 3-thiol-azetidine-boronate.

  • Quaternization : Treatment with methyl triflate forms the azetidinium ion, followed by anion exchange with KCl to afford the chloride salt.

Data Table 1: Comparative Yields for Azetidinium Formation

MethodThiol SourceChloride SourceYield (%)
Strain-ReleaseHS-C6H4-BpinHCl72
Photoredox3-Thiol-carboxylic acidCl−/Cs2CO358
Boronic HomologationHS-C6H4-BpinKCl68

Mechanistic Considerations and Side Reactions

Competing Ring-Opening Pathways

The azetidine ring’s strain (≈26 kcal/mol) renders it prone to ring-opening under acidic or nucleophilic conditions. For example, protonation at nitrogen may lead to C–N bond cleavage unless stabilized by electron-withdrawing groups (e.g., thiol).

Thiol Oxidation Mitigation

Thiol groups are susceptible to oxidation to disulfides. Conducting reactions under inert atmospheres (N2/Ar) and adding antioxidants (e.g., BHT) suppress this side reaction.

Spectroscopic Characterization

NMR Analysis

  • 1H NMR : Azetidinium protons appear as a multiplet at δ 3.8–4.2 ppm (J = 6–8 Hz). Thiol protons (if unoxidized) resonate at δ 1.2–1.5 ppm (exchange broadened).

  • 13C NMR : Quaternary C3 (thiol-bearing) appears at δ 45–50 ppm, while N-CH2 signals are at δ 55–60 ppm.

Mass Spectrometry

ESI-MS (positive mode): [M-Cl]+ peak at m/z 134.1 (C3H8NS+) .

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-ium-3-thiol;chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thiols, amines, and various substituted azetidines .

Mechanism of Action

The mechanism of action of azetidin-1-ium-3-thiol;chloride involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . The thiol group can form covalent bonds with target proteins, leading to the modulation of their activity. Additionally, the chloride ion can participate in ionic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Molecular and Structural Characteristics

Compound Name Molecular Formula Substituents Key Structural Features Reference
Azetidin-1-ium-3-thiol;chloride Not explicitly provided Thiol (-SH), chloride Azetidine ring with -SH at C3 N/A
Azetidin-3-ol hydrochloride C₃H₈ClNO Hydroxyl (-OH), chloride Azetidine ring with -OH at C3
Azetidin-3-ylmethanol hydrochloride C₄H₁₀ClNO Hydroxymethyl (-CH₂OH), chloride Azetidine ring with -CH₂OH at C3
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride C₁₇H₂₆ClN₂O₂ Carbamate, alkyne, chloride Bulky carbamate substituent
1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride C₇H₁₃Cl₂N₃ Imidazole, two chlorides Azetidine fused with imidazole

Key Observations :

  • Bulky substituents (e.g., carbamate in ) reduce conformational flexibility compared to smaller groups like -OH or -SH.

Key Observations :

  • Polar solvents (e.g., dichloromethane, isopropanol) are common for azetidine derivatives, suggesting compatibility with the target compound .
  • Multi-step syntheses (e.g., ) may lower overall yield compared to single-step reactions.

Physical and Chemical Properties

Table 3: Physicochemical Properties

Compound Name Boiling Point Molar Refractivity TPSA (Ų) Solubility (mg/mL) Reference
Azetidin-3-ol hydrochloride Not provided 21.95 32.26 Soluble in polar solvents
Azetidin-3-ylmethanol hydrochloride Not provided 34.07 32.26 38.9 (water), 84.2 (DMSO)
Target compound (inferred) Likely lower than analogs due to -SH ~25–30 (estimated) ~60–70 High solubility in polar solvents N/A

Key Observations :

  • The thiol group may increase solubility in aqueous media compared to hydroxyl analogs .
  • Higher topological polar surface area (TPSA) in the target compound could enhance hydrogen bonding.

Key Observations :

  • Thiol-containing compounds may exhibit higher reactivity and toxicity compared to hydroxyl analogs .
  • Lower BBB permeability is expected for ionic azetidine derivatives due to charged chloride counterions.

Q & A

Q. Table 1. Key Analytical Techniques for Characterization

TechniqueApplicationExample Parameters
1^1H NMRStructural validationδ 3.2–3.8 ppm (azetidine protons)
X-ray diffractionCrystal packing analysisSpace group P21/cP2_1/c, Z = 4
HRMSMolecular formula confirmationm/z 178.0532 [M+Cl]⁻
COSMO-RS-DARESolubility predictionσ-profiles for solvent interaction

Q. Table 2. Common Data Contradictions and Solutions

Contradiction TypeResolution StrategyReference
DFT vs. experimental bond lengthsAdjust exchange-correlation function
NMR splitting vs. crystallographyConsider dynamic effects in solution
Solubility outliersRe-evaluate activity coefficients

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